Cas no 210291-83-1 (N-(3,4-Dimethoxybenzyl)cyclopentanamine Hydrochloride)

N-(3,4-Dimethoxybenzyl)cyclopentanamine Hydrochloride is a synthetic organic compound featuring a cyclopentylamine core substituted with a 3,4-dimethoxybenzyl group, in the form of its hydrochloride salt. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines, which may exhibit potential pharmacological activity. The hydrochloride salt form enhances solubility and stability, making it suitable for research applications. The presence of methoxy groups on the aromatic ring may influence binding affinity to certain receptors or enzymes, suggesting utility in the development of novel therapeutic agents. Its well-defined chemical structure allows for precise characterization and reproducibility in experimental studies.
N-(3,4-Dimethoxybenzyl)cyclopentanamine Hydrochloride structure
210291-83-1 structure
Product Name:N-(3,4-Dimethoxybenzyl)cyclopentanamine Hydrochloride
CAS No:210291-83-1
MF:C14H22ClNO2
MW:271.78298330307
CID:1076806
PubChem ID:45074750
Update Time:2025-07-02

N-(3,4-Dimethoxybenzyl)cyclopentanamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride
    • AG-L-27051
    • CTK6J8096
    • MolPort-003-990-857
    • N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine hydrochloride
    • N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride
    • 210291-83-1
    • Cyclopentyl-(3,4-dimethoxy-benzyl)-aminehydrochloride
    • N-(3,4-Dimethoxybenzyl)cyclopentanamine HCl
    • DB-360223
    • AKOS015844796
    • N-[(3,4-Dimethoxyphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1)
    • N-(3,4-Dimethoxybenzyl)cyclopentanamine hydrochloride
    • SB81897
    • MFCD06800487
    • N-(3,4-Dimethoxybenzyl)cyclopentanaminehydrochloride
    • DTXSID10662956
    • BS-37511
    • CYCLOPENTYL-(3,4-DIMETHOXYBENZYL)AMINE HCl
    • N-(3,4-Dimethoxybenzyl)cyclopentanamine Hydrochloride
    • MDL: MFCD06800487
    • Inchi: 1S/C14H21NO2.ClH/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H
    • InChI Key: LZIWSMCZOQHSMJ-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1=C(C=CC(=C1)CNC1CCCC1)OC

Computed Properties

  • Exact Mass: 271.1339066g/mol
  • Monoisotopic Mass: 271.1339066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 216
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5Ų

N-(3,4-Dimethoxybenzyl)cyclopentanamine Hydrochloride Pricemore >>

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Additional information on N-(3,4-Dimethoxybenzyl)cyclopentanamine Hydrochloride

Recent Advances in the Study of N-(3,4-Dimethoxybenzyl)cyclopentanamine Hydrochloride (CAS: 210291-83-1)

N-(3,4-Dimethoxybenzyl)cyclopentanamine Hydrochloride (CAS: 210291-83-1) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in neuropharmacology, particularly in modulating neurotransmitter systems. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, pharmacological properties, and therapeutic potential.

The compound, characterized by its cyclopentanamine core and dimethoxybenzyl substituent, has been investigated for its affinity towards various neurotransmitter receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its selective binding to serotonin and dopamine receptors, suggesting potential applications in mood disorders and neurodegenerative diseases. The study utilized in vitro binding assays and molecular docking simulations to elucidate its mechanism of action.

Another recent investigation, detailed in ACS Chemical Neuroscience, focused on the compound's pharmacokinetic profile. Researchers found that N-(3,4-Dimethoxybenzyl)cyclopentanamine Hydrochloride exhibits favorable blood-brain barrier penetration and metabolic stability in rodent models. These properties make it a promising candidate for further development as a central nervous system (CNS) therapeutic agent.

In terms of synthesis, a 2024 publication in Organic Process Research & Development reported an optimized, scalable route for producing this compound with high purity (>99%) and yield (85%). The improved synthetic protocol addresses previous challenges related to stereoselectivity and purification, facilitating larger-scale production for preclinical studies.

Ongoing research is exploring the compound's potential in treating Parkinson's disease, with preliminary results showing neuroprotective effects in cellular models of dopaminergic neuron degeneration. However, researchers caution that further in vivo studies are needed to fully assess its efficacy and safety profile before clinical translation.

The current body of research suggests that N-(3,4-Dimethoxybenzyl)cyclopentanamine Hydrochloride represents an important scaffold for developing novel CNS therapeutics. Future directions include structure-activity relationship studies to optimize its pharmacological properties and investigations into potential combination therapies with existing neuroactive drugs.

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